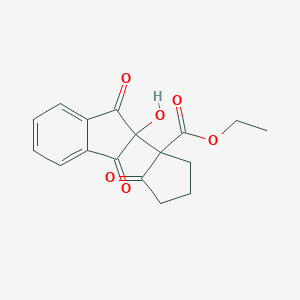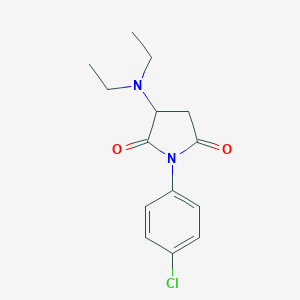![molecular formula C12H10F6N4O2S2 B259617 N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B259617.png)
N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly referred to as 'Compound X' in scientific literature.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, it has been found to inhibit the activity of certain kinases that are involved in cell proliferation and survival. In inflammatory cells, it has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors. In weed species, it has been found to inhibit the activity of certain enzymes that are involved in the synthesis of essential amino acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X have been studied extensively in vitro and in vivo. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory cells, it has been found to reduce the production of pro-inflammatory cytokines, leading to the inhibition of inflammation. In weed species, it has been found to inhibit the growth and development of the plant, leading to the inhibition of photosynthesis and nutrient uptake.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Compound X in lab experiments include its high potency and selectivity, which allows for the precise targeting of specific enzymes and proteins. In addition, its relatively low toxicity and stability make it an ideal candidate for further development and testing. However, the limitations of using Compound X in lab experiments include its complex synthesis process and relatively low yield, which can limit its availability and scalability.
Zukünftige Richtungen
There are several future directions for the study and development of Compound X. In medicinal chemistry, further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a combination therapy with other anticancer agents. In agriculture, further studies are needed to determine its selectivity and efficacy in controlling weed species in different environments. In environmental science, further studies are needed to determine its sensitivity and specificity in detecting pollutants in water. Overall, the potential applications of Compound X in various fields of scientific research make it a promising candidate for further study and development.
Synthesemethoden
The synthesis of Compound X involves a multi-step process that requires the use of several chemical reagents and equipment. The process starts with the preparation of 5-ethylthio-1,3,4-thiadiazole-2-amine, which is then reacted with 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine to form the intermediate product. This intermediate product is then reacted with furan-2-carboxylic acid to yield the final product, Compound X. The overall yield of this synthesis process is around 30%.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In addition, it has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro. In agriculture, Compound X has been studied for its potential as a herbicide, as it has been found to inhibit the growth of several weed species. In environmental science, it has been studied for its potential as a pollutant detector, as it has been found to selectively bind to certain pollutants in water.
Eigenschaften
Produktname |
N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide |
|---|---|
Molekularformel |
C12H10F6N4O2S2 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C12H10F6N4O2S2/c1-2-25-9-22-21-8(26-9)20-10(11(13,14)15,12(16,17)18)19-7(23)6-4-3-5-24-6/h3-5H,2H2,1H3,(H,19,23)(H,20,21) |
InChI-Schlüssel |
RFAOPJLZCZONBQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CCSC1=NN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide](/img/structure/B259534.png)
![1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B259535.png)
![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)

![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)



![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)
